![molecular formula C15H22N2O B3074002 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-18-8](/img/structure/B3074002.png)
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Übersicht
Beschreibung
“9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
While specific synthesis methods for “9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” were not found in the search results, related compounds such as “tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” and “benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” have been synthesized . More detailed information may be available in specific scientific literature or patents.Molecular Structure Analysis
The molecular structure of “9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” is represented by the formula C15H22N2O. The InChI code for this compound is 1S/C15H22N2O .Physical And Chemical Properties Analysis
The physical and chemical properties of “9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” include a molecular weight of 246.35 g/mol. The compound is a light yellow liquid .Wissenschaftliche Forschungsanwendungen
Antihypertensive Potential
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrate significant antihypertensive properties. A study found that certain compounds in this category, particularly those substituted at the 9 position, showed potent antihypertensive activity in animal models. This activity is attributed predominantly to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Therapeutic Applications
These compounds are noted for their potential in treating various health conditions. They have been explored for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders. This broad range of potential applications underscores the versatility of 1,9-diazaspiro[5.5]undecanes in pharmaceutical research (Blanco‐Ania et al., 2017).
Chronic Kidney Disease Treatment
A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds have shown efficacy in orally treating chronic kidney diseases. One specific compound demonstrated a significant reduction in serum creatinine in a rat model, highlighting its potential as an orally active drug candidate for such diseases (Kato et al., 2014).
Solid-Phase Synthesis
These compounds have been synthesized using a microwave-assisted solid-phase synthesis approach. The method involves the direct annulation of primary amines with resin-bound bismesylates, highlighting a novel method in the preparation of diazaspirocycles and related structures (Macleod et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-6-15(7-10-17)13-16-8-11-18-15/h1-5,16H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIZRGCCLBWJOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNCCO2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.